1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
The compound 1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one features a dihydropyridazin-4-one core substituted with a 4-methoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl moiety at position 2. This structure combines a nitrogen-rich heterocyclic scaffold with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which are known to modulate physicochemical properties and biological activity .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c1-29-15-8-6-14(7-9-15)27-11-10-16(28)17(25-27)19-24-18(26-30-19)12-2-4-13(5-3-12)20(21,22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPGIEKHHQARBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyridazinone ring under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors can enhance the efficiency of the synthetic process . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Replacement of the oxadiazole with a pyrazole (as in the compound) introduces conformational flexibility but may reduce π-π stacking interactions critical for target binding .
Substituent-Driven Activity
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group in the target compound improves solubility compared to the chloro-substituted analog in , which may enhance bioavailability .
- 1,2,4-Oxadiazole vs. Triazole : Triazole-containing analogs (e.g., in ) exhibit antifungal and antibiotic activities, attributed to metal ion chelation and membrane disruption . The oxadiazole in the target compound may offer superior metabolic resistance due to reduced susceptibility to enzymatic cleavage .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.38 g/mol. The structure features a dihydropyridazinone core substituted with both methoxy and trifluoromethyl groups, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the dihydropyridazinone structure further enhances these properties.
Anticancer Activity
Studies have shown that derivatives of oxadiazole can possess significant anticancer properties. For instance, compounds related to the oxadiazole structure have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 15.63 |
| 2 | A549 | 2.78 |
| 3 | A375 | 0.12 |
The compound's mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have indicated that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
The presence of hydrophobic groups in the structure is believed to enhance membrane permeability and interaction with bacterial cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been linked to inhibition of certain enzymes involved in cell proliferation.
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication processes.
- Receptor Modulation : The compound may modulate receptors involved in apoptosis and cell survival pathways.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Effects : A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against MCF-7 cells. The most potent derivative showed an IC value comparable to Tamoxifen, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of oxadiazole derivatives against E. coli and S. aureus. The results indicated significant inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
